

VU0463271: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU0463271

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An In-depth Analysis of the Potent and Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VU0463271**, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2). This document details its chemical structure, physicochemical properties, mechanism of action, and experimental applications, serving as a vital resource for professionals in neuroscience research and drug development.

Core Chemical and Pharmacological Properties

VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor that has become an invaluable tool for studying the physiological roles of KCC2.^[1] Its selectivity and potency make it a superior research tool compared to less specific inhibitors like furosemide.^{[2][3][4]}

Physicochemical and Biological Activity Data

The following tables summarize the key quantitative data for **VU0463271**.

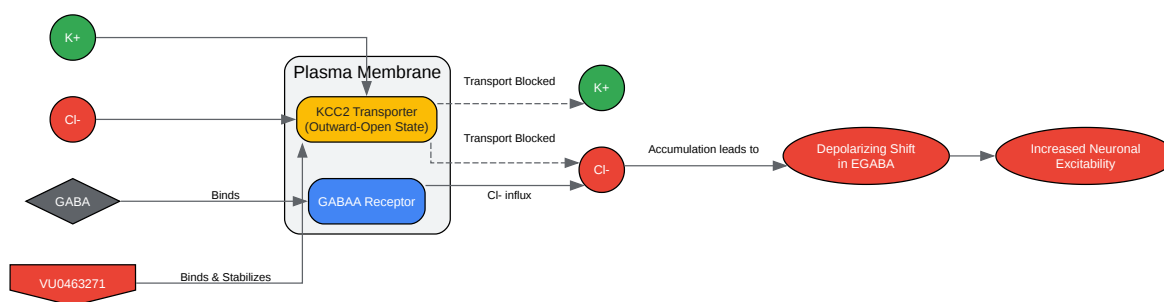
Property	Value	Reference
Chemical Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	[1]
Molecular Formula	C19H18N4OS2	[1][5]
Molecular Weight	382.50 g/mol	[1][5]
CAS Number	1391737-01-1	[1][5]
Appearance	Off-white to yellow solid	[5]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (up to 25 mg/mL or 65.36 mM)	[1][5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[5]

Biological Activity	Value	Reference
Primary Target	K-Cl Cotransporter 2 (KCC2)	[1]
IC50	61 nM	[1][5]
Selectivity	>100-fold selectivity versus Na-K-2Cl cotransporter 1 (NKCC1)	[1][5]
Pharmacokinetics (Rat)	Clearance (CL) = 57 mL/min/kg; Volume of distribution (Vss) = 0.4 L/kg; Half-life (t1/2) = 9 min	[5]

Mechanism of Action: Stabilizing an Outward-Open Conformation

VU0463271 exerts its inhibitory effect on KCC2 by binding to the transporter and stabilizing it in an outward-open conformation. This action prevents the conformational changes necessary for the transport of potassium (K⁺) and chloride (Cl⁻) ions out of the neuron. By locking the transporter in this state, **VU0463271** effectively blocks its function, leading to an increase in intracellular chloride concentration.

The diagram below illustrates the signaling pathway associated with KCC2 function and the point of intervention by **VU0463271**.



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KCC2 Signaling and **VU0463271** Inhibition

Experimental Protocols

VU0463271 is a versatile tool used in a variety of experimental settings to probe the function of KCC2. Below are generalized methodologies for common assays.

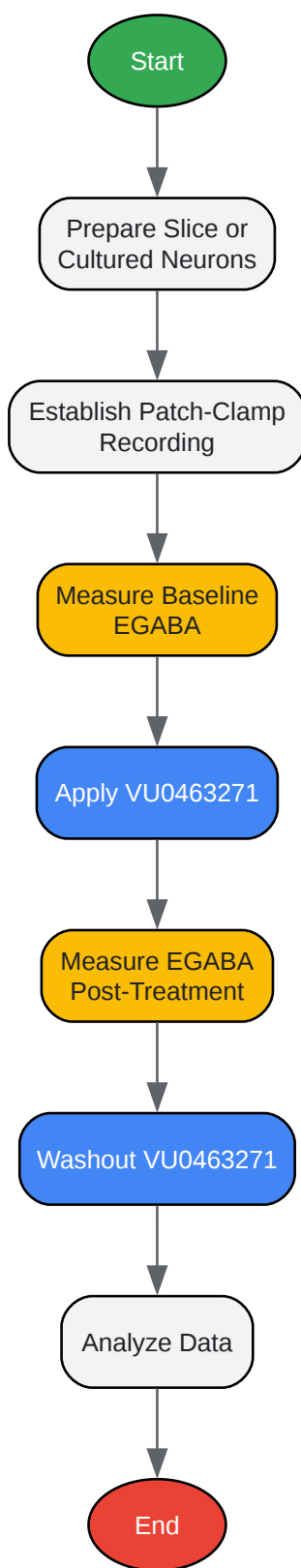
In Vitro Electrophysiology (Patch-Clamp)

This protocol is designed to measure the effect of **VU0463271** on the GABA reversal potential (EGABA) in cultured neurons or brain slices.^[2]

Methodology:

- Preparation: Prepare artificial cerebrospinal fluid (aCSF) for brain slices or a suitable extracellular solution for cultured neurons. Prepare an intracellular solution for the patch pipette.
- Recording: Establish a whole-cell or perforated-patch recording from the neuron of interest.
- Baseline Measurement: Determine the baseline EGABA by applying puffs of a GABAA receptor agonist (e.g., muscimol) at various holding potentials.
- **VU0463271** Application: Perfuse the recording chamber with a solution containing **VU0463271** (typically 100 nM to 10 μ M) dissolved in the extracellular solution.^[2]
- Post-treatment Measurement: After a sufficient incubation period (e.g., 5-10 minutes), re-measure EGABA.
- Washout: Perfuse the chamber with the control extracellular solution to observe any reversal of the effect.

The following diagram outlines the workflow for a typical electrophysiology experiment.



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Electrophysiology Experimental Workflow

Thallium (Tl+) Influx Assay

This high-throughput screening assay is used to measure KCC2 activity by monitoring the influx of thallium, a surrogate for potassium.

Methodology:

- Cell Culture: Plate HEK-293 cells stably expressing KCC2 in 384-well plates.[\[6\]](#)
- Compound Preparation: Prepare a dilution series of **VU0463271** in an appropriate assay buffer.
- Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[\[6\]](#)[\[7\]](#)
- Compound Incubation: Add the **VU0463271** dilutions to the wells and incubate for a specified period.
- Stimulation and Measurement: Add a stimulus buffer containing thallium and immediately begin measuring fluorescence intensity over time using a plate reader.
- Data Analysis: Calculate the rate of thallium influx and determine the IC50 of **VU0463271**.

Applications in Research

VU0463271 has been instrumental in elucidating the role of KCC2 in various neurological processes and disorders.

- Synaptic Inhibition: By selectively inhibiting KCC2, researchers can study its critical role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition.[\[2\]](#)
- Epilepsy: Studies using **VU0463271** have shown that KCC2 dysfunction can lead to hyperexcitability and epileptiform discharges, highlighting KCC2 as a potential therapeutic target for epilepsy.[\[3\]](#)[\[4\]](#)[\[8\]](#)
- Neuropathic Pain and Spasticity: Research indicates that KCC2 upregulation can be beneficial in models of neuropathic pain and spasticity, and **VU0463271** is used to probe the underlying mechanisms.[\[9\]](#)

- Neurodevelopmental Disorders: Given the role of KCC2 in the developmental switch of GABAergic signaling from excitatory to inhibitory, **VU0463271** is a valuable tool for studying disorders where this process may be disrupted.[9]

Conclusion

VU0463271 is a powerful and selective pharmacological tool that has significantly advanced our understanding of KCC2 function in health and disease. Its well-defined chemical properties and mechanism of action, coupled with its utility in a range of experimental paradigms, make it an indispensable compound for researchers in neuroscience and drug discovery. This guide provides the foundational knowledge required for the effective application of **VU0463271** in a research setting.

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